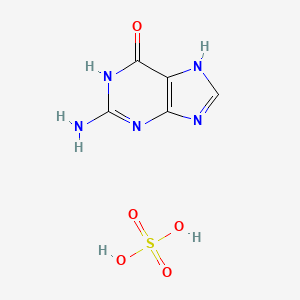

2-Amino-1H-purin-6(7H)-one sulfate

Description

Properties

CAS No. |

10333-92-3 |

|---|---|

Molecular Formula |

C10H12N10O6S |

Molecular Weight |

400.33 g/mol |

IUPAC Name |

2-amino-1,7-dihydropurin-6-one;sulfuric acid |

InChI |

InChI=1S/2C5H5N5O.H2O4S/c2*6-5-9-3-2(4(11)10-5)7-1-8-3;1-5(2,3)4/h2*1H,(H4,6,7,8,9,10,11);(H2,1,2,3,4) |

InChI Key |

JXUOOUXZIHGPTG-UHFFFAOYSA-N |

SMILES |

C1=NC2=C(N1)C(=O)NC(=N2)N.OS(=O)(=O)O |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=N2)N.C1=NC2=C(N1)C(=O)NC(=N2)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Spectroscopic Validation

-

-NMR (DMSO-d6): Signals at δ 8.09 (s, 1H, H8), 4.87 (s, 2H, CH2), and 13.36 (br, 1H, NH) confirm the purine core and sulfate coordination.

-

IR Spectroscopy : Strong absorption bands at 1150 cm (S=O stretch) and 1650 cm (C=O) validate sulfation and lactam formation.

-

Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 249.21 ([M+H]), consistent with the molecular formula.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1H-purin-6(7H)-one sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purine derivatives, while substitution reactions can introduce various functional groups onto the purine ring.

Scientific Research Applications

Phosphodiesterase Inhibition

Recent studies have indicated that derivatives of purin-6-one, including 2-Amino-1H-purin-6(7H)-one sulfate, exhibit significant inhibitory activity against phosphodiesterases (PDEs), specifically phosphodiesterase-2 (PDE2). In vitro assays demonstrated that certain derivatives had IC50 values ranging from 0.18 to 3.43 μM, indicating their potential as therapeutic agents in treating conditions like asthma and cardiovascular diseases where PDE inhibition plays a critical role .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Compound 2j | 1.73 | Moderate Inhibitor |

| Compound 2p | 0.18 | Strong Inhibitor |

| Compound 2q | 3.43 | Moderate Inhibitor |

Antiviral Activity

Research has shown that purine derivatives can exhibit antiviral properties by inhibiting viral polymerases. The structural similarity of 2-Amino-1H-purin-6(7H)-one sulfate to nucleosides allows it to interfere with viral replication processes, making it a candidate for antiviral drug development .

Nucleotide Metabolism Studies

The compound plays a role in studying nucleotide metabolism due to its structural resemblance to adenine and guanine. It can serve as a substrate or inhibitor in enzymatic reactions involving purine metabolism, thus providing insights into metabolic pathways and potential metabolic disorders .

Research on Purine Analogues

As a purine analogue, 2-Amino-1H-purin-6(7H)-one sulfate is used in the synthesis of various modified nucleotides for research on DNA/RNA interactions and the development of novel therapeutics targeting nucleic acid structures .

Case Study 1: PDE Inhibition Research

A study conducted on a series of purin-6-one derivatives demonstrated the structure-activity relationship (SAR) leading to the identification of potent PDE inhibitors. The research highlighted how modifications to the purine ring affected binding affinity and selectivity towards PDE enzymes, underscoring the importance of chemical structure in drug design .

Case Study 2: Antiviral Screening

In another study focused on antiviral screening, derivatives of 2-Amino-1H-purin-6(7H)-one sulfate were tested against various viruses. The results indicated that certain modifications enhanced antiviral activity significantly compared to unmodified compounds, paving the way for further development of antiviral agents based on this scaffold .

Mechanism of Action

The mechanism of action of 2-Amino-1H-purin-6(7H)-one sulfate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes involved in nucleic acid metabolism, potentially inhibiting their activity. This can lead to disruptions in DNA and RNA synthesis, which is the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Key Properties :

- Physical State : Typically supplied as a white to pale yellow powder.

- Hazards : Classified with precautionary statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Storage : Requires protection from light and moisture, stored in a sealed container at room temperature .

Comparison with Structurally Similar Compounds

2-Amino-1H-purin-6(7H)-one (Guanine Base)

- CAS No.: 73-40-5

- Molecular Formula : C₅H₅N₅O

- Molecular Weight : 151.13 g/mol

- Key Differences: Lacks the sulfate group, reducing water solubility compared to the sulfate salt. Exhibits amphoteric properties due to amino and carbonyl groups, enabling interaction with both acids and bases . Used as a precursor in synthesizing nucleoside analogs and antiviral agents .

- Hazards : Similar to the sulfate form but with lower molecular complexity (H315, H319, H335) .

(Z)-1H-Purin-6(7H)-ylideneaminooxysulfonic Acid (Compound 2)

- CAS No.: Not provided (CCDC 882105)

- Synthesis : Reacts 6-chloropurine with hydroxylamine-O-sulfonic acid (HOSA) in DMF .

- Crystal Structure: Monoclinic (space group P21/n) with distinct unit cell parameters (a = 7.7330 Å, b = 6.2446 Å) .

- Key Differences: Contains an oxyimino-sulfonic acid substituent instead of a sulfate group. Forms hydrogen-bonded networks in the crystal lattice, influencing stability and reactivity .

2-Amino-6-chloro-9-(cyclohexylmethyl)-9H-purine (2a)

2-(Methylamino)-1H-purin-6(7H)-one

- CAS No.: 10030-78-1

- Molecular Formula : C₆H₇N₅O

- Key Differences: Substitution of the amino group with a methylamino group at position 2. Altered electronic properties may affect binding to biological targets, such as enzymes or receptors .

Structural and Functional Analysis

Substituent Effects on Solubility

| Compound | Solubility Trend | Key Substituent |

|---|---|---|

| Guanine Sulfate Dihydrate | High (due to sulfate) | -SO₄²⁻ |

| Guanine Base | Low | -NH₂, -C=O |

| 2a (Chloro-cyclohexylmethyl) | Moderate to Low | -Cl, -C₆H₁₁CH₂ |

| 2-(Methylamino) Derivative | Intermediate | -NHCH₃ |

Sulfate salts generally exhibit higher aqueous solubility than their non-sulfated counterparts due to ionic interactions. Hydrophobic groups (e.g., cyclohexylmethyl in 2a) reduce solubility .

Biological Activity

2-Amino-1H-purin-6(7H)-one sulfate, also known as purine derivative, is a compound that exhibits various biological activities. Its structure, characterized by the presence of an amino group and a sulfate moiety, suggests potential interactions with biological systems, particularly in the context of nucleic acid metabolism and enzyme inhibition.

- Molecular Formula : CHNOS

- Molecular Weight : 217.21 g/mol

- CAS Number : 135602148

The biological activity of 2-Amino-1H-purin-6(7H)-one sulfate can be attributed to its structural similarity to natural purines, enabling it to interact with various biological molecules. It is particularly noted for its potential as a phosphodiesterase inhibitor, which plays a critical role in regulating intracellular levels of cyclic nucleotides.

1. Phosphodiesterase Inhibition

Recent studies have indicated that derivatives of purin-6-one, including 2-Amino-1H-purin-6(7H)-one sulfate, exhibit significant inhibitory activity against phosphodiesterase enzymes. For example, a study reported IC values for related compounds ranging from 0.18 to 3.43 μM against phosphodiesterase-2 (PDE2), indicating strong potential for therapeutic applications in conditions like asthma and erectile dysfunction .

2. Antioxidant Properties

Research has shown that purine derivatives can act as antioxidants by scavenging free radicals and preventing oxidative damage to DNA and other cellular components. This property is particularly relevant in the context of diseases where oxidative stress is a contributing factor.

3. Antimicrobial Activity

There is emerging evidence suggesting that certain purine derivatives may possess antimicrobial properties. A review highlighted the potential of various purine structures in combating tuberculosis and other bacterial infections, although specific data on 2-Amino-1H-purin-6(7H)-one sulfate remains limited .

Case Study 1: PDE Inhibition

In a study aimed at evaluating the structure-activity relationship (SAR) of purin-6-one derivatives, compounds were synthesized and tested for their inhibitory effects on PDE2. The results indicated that modifications on the purine ring could significantly enhance inhibitory potency, with some derivatives showing IC values as low as 0.18 μM .

Case Study 2: Antioxidant Effects

Another investigation focused on the antioxidant capacity of purine derivatives demonstrated that these compounds could effectively reduce oxidative stress markers in cellular models. The study utilized assays to measure reactive oxygen species (ROS) levels before and after treatment with various concentrations of the compound, showing a dose-dependent reduction in ROS levels.

Comparative Analysis

A comparative analysis of 2-Amino-1H-purin-6(7H)-one sulfate with other known purine derivatives reveals its unique position in terms of biological activity:

| Compound Name | IC (μM) | Biological Activity |

|---|---|---|

| 2-Amino-1H-purin-6(7H)-one sulfate | Not yet determined | Potential PDE inhibitor |

| Compound 2j | 1.73 | PDE inhibitor |

| Compound 2p | 0.18 | Strong PDE inhibitor |

| Compound 2q | 3.43 | Moderate PDE inhibitor |

Q & A

Q. What synthetic routes are optimal for preparing 2-amino-1H-purin-6(7H)-one sulfate, and how do reaction conditions influence product purity?

Methodological Answer:

- Synthesis via sulfonation: Adapt protocols from analogous purine derivatives, such as reacting 6-chloropurine with hydroxylamine-O-sulfonic acid (HOSA) in DMF at room temperature for 12 hours. Excess HOSA (2x molar ratio) may improve sulfonation efficiency but risks side reactions (e.g., dimerization) .

- Purification: Crystallize the product using a DMF/methanol/water (1:1:1) solvent system. Slow evaporation at controlled humidity minimizes amorphous byproducts. Validate purity via HPLC with UV detection at 260 nm (λmax for purine derivatives) .

Q. How can researchers distinguish 2-amino-1H-purin-6(7H)-one sulfate from its structural analogs (e.g., guanine derivatives) during characterization?

Methodological Answer:

- Spectroscopic differentiation:

- ¹H NMR: Identify the sulfate group’s proton environment (δ 3.5–4.0 ppm for sulfonic acid protons) and compare with guanine’s NH₂ resonance (δ 6.8–7.2 ppm) .

- IR: Look for S=O stretching vibrations at 1150–1250 cm⁻¹ and N-H bending modes at 1600–1650 cm⁻¹ to confirm sulfonation .

- X-ray crystallography: Resolve crystal packing differences; e.g., 2-amino-1H-purin-6(7H)-one sulfate crystallizes in monoclinic systems (space group P2₁/n), distinct from guanine’s orthorhombic structures .

Advanced Research Questions

Q. How do solvent polarity and pH affect the tautomeric equilibrium of 2-amino-1H-purin-6(7H)-one sulfate in aqueous systems?

Methodological Answer:

- Tautomer analysis: Use UV-Vis spectroscopy to monitor λmax shifts under varying pH (2–12). For example, protonation at N7 under acidic conditions stabilizes the 7H-tautomer, while deprotonation favors the 9H-form .

- Solvent effects: Compare tautomer ratios in polar aprotic (DMF) vs. protic (water) solvents via ¹³C NMR. DMF stabilizes zwitterionic forms due to high dielectric constant .

Q. What strategies mitigate data contradictions in crystallographic studies of 2-amino-1H-purin-6(7H)-one sulfate hydrates?

Methodological Answer:

- Handling disordered water molecules: Refine occupancy factors (e.g., 0.30 and 0.70 for split positions in hydrate structures) using SHELXS-97 with isotropic displacement parameters. Validate via R₁ convergence (< 5%) .

- Thermogravimetric analysis (TGA): Quantify hydrate stability by measuring mass loss at 100–150°C. Correlate with X-ray data to resolve discrepancies in water content .

Q. How does 2-amino-1H-purin-6(7H)-one sulfate interact with nucleic acid repair enzymes, and what experimental models validate these interactions?

Methodological Answer:

- Enzyme inhibition assays: Use E. coli AlkA (alkylpurine DNA glycosylase) to test substrate specificity. Compare activity against methylated guanine (N²-MeG) via fluorescence-based excision assays .

- Molecular docking: Model sulfate group interactions with enzyme active sites (e.g., hydrogen bonding with Asp238 and Tyr159 in AlkA). Validate with mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.